molecular formula C27H26N6O2 B11028388 N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11028388
M. Wt: 466.5 g/mol
InChI Key: QJOCJVHKLDGVAG-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

  • Benzimidazole Core: : The compound contains a benzimidazole ring, which is a bicyclic heterocycle composed of a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities.

  • Phenylethyl Group: : The phenylethyl group (C₆H₅CH₂CH₂-) is attached to the benzimidazole core, contributing to the compound’s overall structure and properties.

  • Benzotriazinone Moiety: : The 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide portion introduces a benzotriazinone ring, which can influence the compound’s reactivity and pharmacological profile.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for Compound X, but one common approach involves the condensation of appropriate starting materials. For instance:

    Benzimidazole Synthesis: Start with 1-methyl-1H-benzimidazole and react it with phenylethylamine to form the benzimidazole-phenylethyl intermediate.

    Benzotriazinone Formation: Next, react the intermediate with an appropriate acid chloride (e.g., 4-oxo-1,2,3-benzotriazin-3(4H)-yl chloride) to form the benzotriazinone moiety.

    Amide Formation: Finally, amidate the benzotriazinone with butanoyl chloride to obtain Compound X.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, purification steps, and quality control measures. The compound’s purity and yield are critical for its applications.

Chemical Reactions Analysis

Compound X can undergo various reactions:

    Oxidation: Oxidation of the phenylethyl group or benzotriazinone moiety.

    Reduction: Reduction of the nitro group (if present) or other functional groups.

    Substitution: Substitution reactions at the benzimidazole nitrogen or other positions.

    Amidation: Formation of amides (as seen in its synthesis).

Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).

Scientific Research Applications

Compound X has garnered interest in various fields:

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its hybrid structure, combining features from benzimidazoles and benzotriazinones. Similar compounds include other benzimidazole derivatives and benzotriazinones.

Properties

Molecular Formula

C27H26N6O2

Molecular Weight

466.5 g/mol

IUPAC Name

N-[1-(1-methylbenzimidazol-2-yl)-2-phenylethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C27H26N6O2/c1-32-24-15-8-7-14-22(24)29-26(32)23(18-19-10-3-2-4-11-19)28-25(34)16-9-17-33-27(35)20-12-5-6-13-21(20)30-31-33/h2-8,10-15,23H,9,16-18H2,1H3,(H,28,34)

InChI Key

QJOCJVHKLDGVAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(CC3=CC=CC=C3)NC(=O)CCCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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